5-HT Receptor Ligands: Several papers explore the synthesis and biological evaluation of compounds targeting 5-HT receptors, particularly for anxiety and mood disorders [, , ]. These compounds often incorporate piperazine moieties, suggesting a potential application of "N-[3-chloro-2-(4-methyl-1-piperazinyl)phenyl]-2-furamide" in this field.
CCR5 Antagonists for HIV-1 Inhibition: Compounds containing piperazine and piperidine rings are investigated as CCR5 antagonists to inhibit HIV-1 entry [, ]. The structural similarities suggest potential anti-HIV activity of "N-[3-chloro-2-(4-methyl-1-piperazinyl)phenyl]-2-furamide."
Anticancer Agents: Several studies focus on synthesizing and evaluating novel compounds, including those with piperazine moieties, for their anticancer activity against various cell lines [, ]. This highlights a potential application of "N-[3-chloro-2-(4-methyl-1-piperazinyl)phenyl]-2-furamide" as an anticancer agent.
Antimicrobial Agents: Many of the mentioned compounds, including those with thiadiazole, azetidinone, and pyrazoline rings, are evaluated for antimicrobial activities [, , ]. This suggests the potential of "N-[3-chloro-2-(4-methyl-1-piperazinyl)phenyl]-2-furamide" for antimicrobial applications.
Anti-tubercular Agents: Research focuses on synthesizing and assessing novel compounds, especially azetidinone derivatives, for anti-tubercular activity [, ]. The presence of a furamide group in "N-[3-chloro-2-(4-methyl-1-piperazinyl)phenyl]-2-furamide" further suggests potential application in this area.
Neuroprotective Agents: Studies demonstrate the neuroprotective effects of certain compounds, such as BN 80933, which shares structural similarities with "N-[3-chloro-2-(4-methyl-1-piperazinyl)phenyl]-2-furamide" []. This raises the possibility of the latter possessing neuroprotective properties.
Molecular Docking Studies: Computational methods like molecular docking are widely employed to understand the binding interactions and potential mechanisms of action of the investigated compounds [, , ]. These studies can be valuable for predicting potential applications and guiding further research on "N-[3-chloro-2-(4-methyl-1-piperazinyl)phenyl]-2-furamide".
Compound Description: This series of compounds share the 4-methyl-1-piperazinyl substituent with the target compound and are investigated as potential 5-HT receptor ligands []. They are synthesized through two pathways, both utilizing a key intermediate, 3-carboxy-4-phenyl-2(1H)-quinolinone.
Compound Description: DU 125530 is a selective and silent 5-HT(1A) receptor antagonist under clinical development for anxiety and mood disorders []. It displays high occupancy of 5-HT(1A) receptors in the human brain with minimal acute side effects.
Compound Description: These compounds, synthesized from 3-(3-chloro-2-(3,4-dihydroxyphenyl)-4-oxoazetidin-1-yl)thiophene-2-carboxamide, exhibit antimicrobial activity and were subjected to docking studies [].
Compound Description: GSK163090 is a potent, selective, and orally active pan-antagonist for 5-HT1A, 5-HT1B, and 5-HT1D receptors, exhibiting potential as a fast-onset antidepressant/anxiolytic [].
Compound Description: Itraconazole, an antifungal agent, contains a piperazine ring within a complex molecular structure, similar to the target compound []. The crystal structure analysis reveals a similarity between its dichlorophenylethoxytriazole moiety and related antifungal agents like miconazole, econazole, and ketaconazole.
Compound Description: Sch-350634 acts as a potent CCR5 antagonist, demonstrating significant inhibitory effects on HIV-1 entry and replication in PBMCs []. Notably, it exhibits excellent oral bioavailability in various preclinical models.
Compound Description: This compound, synthesized in its optically active forms, (S)-(+)-1 and (R)-(-)-1, demonstrates antihypertensive effects in spontaneously hypertensive rats and inhibits [3H]nimodipine binding to rat cardiac membrane homogenate []. The (4S)-(+)-enantiomer was identified as the active form.
Compound Description: This series of azetidinone derivatives, synthesized via ultrasound-assisted Staudinger reaction, exhibited promising anti-tubercular activity against Mycobacterium tuberculosis (MTB) with low cytotoxicity []. Molecular docking studies identified derivatives 6a and 6e as the most active against the mycobacterial InhA enzyme.
Compound Description: Centhaquin is a centrally acting hypotensive compound []. Studies in various animal models suggest its hypotensive effects are not primarily due to cardiac contractility depression.
3-Phenyl-2-piperazinyl-5H-1-benzazepines
Compound Description: This class of compounds was synthesized and evaluated for neuroleptic activity []. Derivatives with 4-chloro or 4-fluoro substituents on the 3-phenyl group displayed notable activity. Compound 23 (2-(4-methyl-1-piperazinyl)-3-(4-fluorophenyl)-5H-1-benzazepine dihydrochloride) demonstrated comparable or greater potency to chlorpromazine in various tests but was weaker in causing catalepsy or ptosis. Some compounds with 7-chloro or 7-bromo substituents showed potent anticonvulsant activity.
N-(3-(6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide and sulphonamide derivatives
Compound Description: This series of compounds, synthesized from 3-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine-3-yl)phenyl)aniline, exhibit good to moderate antimicrobial activity [].
Compound Description: PK 11195, labeled with carbon-11 ([11C]MPCI), is a radioligand used for positron emission tomography (PET) imaging of peripheral benzodiazepine receptors in the heart, kidney, and brain []. It is synthesized with high specific activity for use in PET studies.
Compound Description: This study investigated the synthesis and characterization of Mn(II), Co(II), Ni(II), Cu(II), Zn(II), and Cd(II) complexes with a Schiff base ligand derived from 1-(2-hydroxy-5-methyl-3-nitro phenyl) ethanone and 4-chloro (-3-trifluro methyl) aniline []. The electrochemical behavior of these complexes was analyzed using cyclic voltammetry, revealing a one-electron quasi-reversible reduction wave in the cathodic region for the mononuclear complexes.
Compound Description: These β-lactam derivatives, incorporating a 2-bromo-pyridyl moiety, were synthesized and evaluated for their antimycobacterial activities []. Compound 6e exhibited potent activity against M. tuberculosis H37RV strain at a concentration of 12.5 µg/mL.
Compound Description: TG100801 is a prodrug designed for topical administration in the treatment of age-related macular degeneration (AMD) []. It is converted into the active compound, 4-chloro-3-{5-methyl-3-[4-(2-pyrrolidin-1-yl-ethoxy)phenylamino]benzo[1,2,4]triazin-7-yl}phenol (5), which inhibits both VEGFr2 and Src family kinases (Src and YES), thus targeting both vascular leak and angiogenesis associated with AMD.
Compound Description: This study reports the synthesis and characterization of six-coordinate octahedral chromium(III) chelates with Schiff bases derived from 4-acetyl-3-methyl-1-(3′-chlorophenyl)-2-pyrazolin-5-one and various aromatic amines [].
Compound Description: BN 80933, a combined neuronal nitric oxide synthase (nNOS) inhibitor and antioxidant, demonstrates neuroprotective effects in a transient focal cerebral ischemia model in mice []. It reduces infarct volume, improves neurological scores, decreases blood-brain barrier disruption, and reduces brain edema and neutrophil infiltration.
Compound Description: [3H]GMOM is a radioligand that selectively binds to the ion-channel site of N-methyl-D-aspartate (NMDA) receptors []. It exhibits high selectivity for NMDA receptors compared to other targets and demonstrates complex binding kinetics, suggesting potential for PET imaging studies targeting NMDA receptors.
Compound Description: Sch-417690/Sch-D is a potent and selective CCR5 antagonist currently undergoing clinical trials []. Its development stemmed from optimizing lead compounds for improved receptor selectivity, potency, and oral bioavailability.
Compound Description: SSR126768A acts as a potent, selective, and orally active oxytocin receptor antagonist with potential application as a tocolytic agent for preterm labor management []. It displays nanomolar affinity for OT receptors and inhibits OT-induced uterine contractions in various models.
Compound Description: This series of compounds, incorporating a urea linker and various substituents, was synthesized to target anticancer activity []. Some derivatives displayed significant cytotoxicity against human neuroblastoma (SK N SH) and human colon carcinoma (COLO 205) cell lines.
Compound Description: This compound, synthesized from vanillin through a multi-step reaction sequence, showed potential anti-tubercular activity in docking studies with a good docking score with target proteins 4ASE and 1RJB [].
Compound Description: This compound is identified as a potential genotoxic impurity in the synthesis of Osimertinib mesylate, an antineoplastic agent [].
Compound Description: CPPHA acts as a positive allosteric modulator (PAM) of group 1 metabotropic glutamate receptors (mGluRs), specifically mGluR1 and mGluR5 []. Unlike other known PAMs, it interacts with a novel allosteric site on these receptors.
Compound Description: This compound's crystal structure reveals a planar benzimidazolyl group and phenyl ring with a dihedral angle of 83.8° between them []. The benzimidazolyl plane is nearly perpendicular to the linking chain, likely due to steric hindrance from a hydrogen atom.
Compound Description: 18F-FE-PE2I serves as a radioligand for imaging the dopamine transporter (DAT) using PET []. It demonstrates suitability for quantifying DAT in the striatum and substantia nigra, particularly in the context of Parkinson's disease.
Compound Description: Lapatinib, a tyrosine kinase inhibitor, is used alongside capecitabine for treating advanced or metastatic breast cancers overexpressing HER2 []. It acts as a substrate for efflux transporters P-glycoprotein (Pgp) and breast cancer resistance protein (BCRP), influencing its disposition and potential drug interactions.
Compound Description: This series of compounds displayed promising antioxidant, antitumor, and antimicrobial activities []. The study highlighted the structure-activity relationships, indicating that electron-donating substituents enhanced radical scavenging, while electron-withdrawing groups improved cytotoxic and antimicrobial properties.
Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) and its derivatives
Compound Description: Edaravone is a free radical scavenger. The study investigated the transient absorption spectra and reaction rate constants of edaravone and four of its analogues with hydroxyl radicals and azide radicals []. Results highlighted the significant role of the phenyl group in edaravone's reactivity with hydroxyl radicals.
Compound Description: This study focused on synthesizing and characterizing novel ruthenium(II) complexes with Schiff bases derived from sulpha drugs and 4-benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one []. These complexes, with an octahedral structure, were formed through the interaction of potassium pentachloroaquaruthenate(III) with the respective Schiff bases in an aqueous ethanol solution.
Compound Description: This study synthesized and characterized Mn(II), Ni(II), Co(II), and Cu(II) complexes of 4-acetyl and 4-benzoyl pyrazolone phenylhydrazones, exploring their potential antibacterial and antioxidant activities []. The complexes showed biological activity compared to standard drugs, emphasizing the potential of these metal complexes in medicinal applications.
N-(phenyl)-2,2-dichloroacetamides
Compound Description: This study investigated the effect of phenyl ring substitution on the crystal structures of N-(phenyl)-2,2-dichloroacetamides []. The crystal structures of four derivatives (X = H, 2-Cl, 4-Cl, and 4-CH3) were determined, revealing that chlorine substitution influences the crystal system compared to methyl substitution.
Compound Description: This radiolabeled compound, a CCK-A antagonist, was synthesized using a six-step sequence starting from thiophene-2-carbonitrile-[cyano-14C] [].
Compound Description: This study investigated the synthesis and characterization of seven new oxovanadium(IV) complexes using Schiff bases derived from 4-benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one and various aromatic amines [].
Compound Description: This compound's crystal structure showcases intermolecular C—H⋯O interactions resulting in centrosymmetric head-to-head dimers []. Additionally, pairs of C—H⋯O and O—H⋯O hydrogen bonds contribute to the formation of centrosymmetric head-to-head dimers.
Compound Description: This study investigated the molecular structure and properties of the title compound using DFT calculations and Hirshfeld surface analysis []. The findings provided insights into the compound's intermolecular interactions and electronic properties.
Compound Description: This compound, a heterocyclic phenylhydrazone Schiff base with a pyrazole moiety, exhibits various intermolecular interactions in its crystal structure, including N—H⋯π and π–π stacking involving the phenyl ring of the phenylhydrazinyl group [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.